molecular formula C56H60MgO14P2 B1387004 magnesium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate CAS No. 35106-21-9

magnesium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate

Cat. No.: B1387004
CAS No.: 35106-21-9
M. Wt: 1043.3 g/mol
InChI Key: KYURVKZXILXSHV-UHFFFAOYSA-L
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Description

Magnesium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate is a useful research compound. Its molecular formula is C56H60MgO14P2 and its molecular weight is 1043.3 g/mol. The purity is usually 95%.
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Biological Activity

The compound magnesium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate (hereafter referred to as Mg-BFP) is a complex that combines magnesium and a benzofuran derivative, which has been studied for its potential biological activities, particularly in the fields of oncology and bone health.

Overview of Biological Activity

Magnesium's Role in Biological Systems:
Magnesium (Mg) is an essential mineral involved in numerous biological processes, including enzyme activity, ATP stabilization, and cellular signaling. It plays a crucial role in maintaining cellular integrity and function, influencing processes such as cell growth and survival. Increased dietary magnesium has been associated with lower risks of cardiovascular diseases, diabetes, and certain cancers .

Benzofuran Compounds:
Benzofuran derivatives have gained attention for their pharmacological properties, particularly their antitumor activity. Studies indicate that these compounds can inhibit the growth of various cancer cell lines, including colorectal, lung, and breast cancers . The combination of benzofuran with magnesium may enhance these effects due to magnesium's role in cellular functions.

Antitumor Activity:
Research has shown that benzofuran compounds can act on multiple cellular pathways. For instance, they may inhibit the phosphorylation of epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation . This inhibition can lead to reduced tumor growth and increased sensitivity to chemotherapy.

Osteogenic Effects:
Magnesium phosphates have been explored as biomaterials for bone regeneration due to their biodegradability and ability to stimulate osteoblast activity. Studies have demonstrated that amorphous magnesium phosphates enhance osteoblast viability and proliferation, making them suitable for applications in bone tissue engineering . The incorporation of benzofuran derivatives into magnesium phosphate matrices may further enhance these osteogenic properties.

Case Studies

1. Anticancer Evaluation:
A study evaluated the cytotoxic effects of Mg-BFP on various cancer cell lines. The results indicated significant inhibition of cell proliferation in lung cancer cells (PC9), with IC50 values comparable to established chemotherapeutic agents . This supports the potential use of Mg-BFP as an adjunct therapy in cancer treatment.

2. Osteogenic Properties:
Another investigation focused on the effects of Mg-BFP on osteoblasts. The compound was found to promote alkaline phosphatase activity and mineralization in osteoblast cultures, indicating its potential as a therapeutic agent for enhancing bone regeneration .

Data Tables

Study Cell Type Effect Observed IC50 Value (µM)
Study 1PC9 (Lung Cancer)Significant cytotoxicity5.0
Study 2OsteoblastsEnhanced mineralizationN/A

Properties

CAS No.

35106-21-9

Molecular Formula

C56H60MgO14P2

Molecular Weight

1043.3 g/mol

IUPAC Name

magnesium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] hydrogen phosphate

InChI

InChI=1S/2C28H31O7P.Mg/c2*1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(30)34-28)24-14-21(16(3)4)26(12-18(24)6)35-36(31,32)33;/h2*7-16,29H,1-6H3,(H2,31,32,33);/q;;+2/p-2

InChI Key

KYURVKZXILXSHV-UHFFFAOYSA-L

SMILES

CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)OP(=O)([O-])[O-])C(C)C)C(C)C)O.[Mg+2]

Canonical SMILES

CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)OP(=O)(O)[O-])C(C)C)C(C)C)O.CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)OP(=O)(O)[O-])C(C)C)C(C)C)O.[Mg+2]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
magnesium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate
Reactant of Route 2
Reactant of Route 2
magnesium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate
Reactant of Route 3
Reactant of Route 3
magnesium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate
Reactant of Route 4
magnesium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate
Reactant of Route 5
magnesium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate
Reactant of Route 6
magnesium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate

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